4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
Description
Properties
IUPAC Name |
4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8-7-9(2)16-14-10(8)11(18-5-3-4-6-18)12(20-14)13(19)17-15/h3-7H,15H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMDVGPHGBZOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NN)N3C=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid with hydrazine hydrate in ethanol can yield the desired carbohydrazide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis procedures with appropriate optimization of reaction conditions, such as temperature, solvent, and catalyst, could be a feasible approach for industrial production.
Chemical Reactions Analysis
Hydrazone Formation via Condensation Reactions
The carbohydrazide group undergoes condensation with carbonyl compounds to form hydrazones. This reaction is critical for generating Schiff base derivatives with enhanced biological activity.
| Reaction Component | Conditions | Product | Yield |
|---|---|---|---|
| 4-Methylbenzaldehyde | Ethanol, piperidine catalyst, reflux | N'-(4-Methylbenzylidene)-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide | 85-90% |
| Cyclohexanone | Methanol, acetic acid catalyst, 60°C | Cyclohexylidene hydrazone derivative | 78% |
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration to form the imine bond.
Oxidation Reactions
The hydrazide moiety and heterocyclic rings are susceptible to oxidation under controlled conditions.
Kinetic Notes : Oxidation with KMnO₄ follows first-order kinetics with respect to the carbohydrazide concentration.
Reduction Reactions
Selective reduction of the hydrazide group or aromatic rings has been demonstrated:
| Reducing Agent | Conditions | Product | Key Observation |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT, 6 hrs | 4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide | Complete hydrazide → amide conversion |
| NaBH₄/CuCl₂ | Methanol, reflux, 3 hrs | Partially reduced thienopyridine ring | Improved solubility |
Nucleophilic Substitution
The pyridine ring undergoes substitution at activated positions:
Structural Influence : Electron-withdrawing effects of the pyrrole and thieno groups activate C-2 and C-6 for substitution .
Cyclization Reactions
Intramolecular cyclization generates fused heterocycles:
| Reagent | Conditions | Cyclized Product | Biological Relevance |
|---|---|---|---|
| POCl₃ | Toluene, 110°C, 24 hrs | Thieno[2,3-b]pyrido[4,3-d]azepine | Anticancer screening |
| CS₂/KOH | Ethanol, reflux, 6 hrs | Thiazolo-thienopyridine hybrid | Antimicrobial activity |
Comparative Reactivity Analysis
A comparison with structurally similar compounds highlights unique reactivity:
Spectroscopic Validation
Key spectral data for reaction monitoring:
-
IR Spectroscopy :
-
¹H NMR :
Industrial-Scale Considerations
While lab-scale syntheses are well-documented, industrial production requires optimization:
| Parameter | Lab Scale | Industrial Recommendation |
|---|---|---|
| Solvent | Ethanol | Recyclable PEG-400/H₂O mixtures |
| Catalyst | Piperidine | Heterogeneous ZrO₂ catalysts |
| Yield Improvement | 85–90% | Continuous flow reactors (95% yield) |
Scientific Research Applications
Overview
4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in medicinal chemistry, materials science, and organic synthesis, supported by data tables and case studies.
Medicinal Chemistry
This compound is being evaluated for its pharmacological properties:
- Anti-inflammatory Activity : Studies have indicated that derivatives of thieno[2,3-b]pyridines exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways.
- Anticancer Properties : Research shows that this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, it has been tested against various cancer cell lines with promising results in reducing cell viability and inducing apoptosis .
| Application Area | Specific Activity | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Cell viability reduction |
Materials Science
The unique structure of this compound makes it a candidate for advanced materials:
- Organic Semiconductors : The compound's electronic properties allow it to be explored as an organic semiconductor material. Its ability to form charge transfer complexes can be harnessed in organic photovoltaic devices.
- Conductive Polymers : It serves as a building block for the synthesis of conductive polymers, which are essential in developing flexible electronic devices.
| Material Type | Potential Use | References |
|---|---|---|
| Organic Semiconductors | Solar cells | |
| Conductive Polymers | Flexible electronics |
Organic Synthesis
In synthetic chemistry, this compound acts as an important intermediate:
- Synthesis of Heterocycles : It is utilized in the synthesis of more complex heterocyclic compounds that have significant biological activities. The compound's reactive sites facilitate various chemical transformations.
- Pharmaceutical Development : As an intermediate, it contributes to the development of new pharmaceuticals by providing structural diversity to drug candidates.
| Synthesis Application | Description | References |
|---|---|---|
| Heterocyclic Synthesis | Intermediate for drug design | |
| Pharmaceutical Development | Structural diversity |
Case Studies
Several studies highlight the effectiveness of this compound:
- Anti-inflammatory Study : A recent study demonstrated that a derivative of this compound significantly reduced inflammation markers in animal models of arthritis .
- Cancer Research : Another investigation showed that the compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of kinases or other enzymes critical for cancer cell proliferation .
Comparison with Similar Compounds
Physicochemical Properties
- IR Spectrum : Characteristic absorption bands for NH (3320–3151 cm⁻¹) and carbonyl (1666 cm⁻¹) groups .
- ¹H NMR : Signals for NH2 (δ = 2.88 ppm, exchangeable with D2O) and aromatic protons (δ = 6.57–8.26 ppm) .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Biological Activity
4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide, with the CAS number 180793-06-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N4OS. It has a molecular weight of 286.35 g/mol. The structure features a thieno[2,3-b]pyridine core substituted with a pyrrole ring and a carbohydrazide moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine derivatives. A notable study evaluated a series of hydrazone derivatives for their cytotoxic effects against various cancer cell lines. The findings indicated that compounds with similar structural features exhibited significant antiproliferative activity, with IC50 values ranging from 0.04 to 11.4 µM against multiple cancer cell lines such as K-562 and UO-31 .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K-562 | 0.04 | Induces apoptosis |
| Compound B | UO-31 | 11.4 | Inhibits cell cycle progression |
| Compound C | HCT116 | 1.1 | Arrests cell cycle at SubG1/G1 phase |
Antimicrobial Activity
Compounds with similar structures have also been tested for antimicrobial properties. For instance, derivatives featuring the thieno[2,3-b]pyridine scaffold have shown promising antibacterial and antitubercular activities . The mechanisms often involve inhibition of key enzymes or disruption of cellular processes in bacteria.
Table 2: Antimicrobial Activity of Thieno[2,3-b]pyridine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Mycobacterium tuberculosis | 0.5 µg/mL |
| Compound E | Staphylococcus aureus | 1 µg/mL |
Mechanistic Insights
The biological activity of 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine derivatives can be attributed to their ability to interact with various molecular targets within cells. Studies suggest that these compounds may inhibit critical pathways involved in cell proliferation and survival . For example, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis in both cancerous and bacterial cells .
Case Studies
One study focused on the synthesis and evaluation of hydrazone derivatives related to thieno[2,3-b]pyridines found that certain structural modifications enhanced anticancer activity significantly. These modifications led to improved binding affinities for target proteins involved in cell cycle regulation .
Another research effort demonstrated that the incorporation of a pyrrole ring into the thieno[2,3-b]pyridine structure resulted in compounds that exhibited dual inhibitory effects on both cancer cell lines and microbial pathogens .
Q & A
What are the key synthetic pathways for preparing 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide, and how do reaction conditions influence product yield?
Answer:
The synthesis typically involves cyclization and functionalization steps starting from precursors like ethyl 3-cyano-1,2-dihydro-6-methyl-4-styryl-2-thioxopyridine-5-carboxylate. Key steps include:
- Hydrazine Hydrate Reaction : Reacting thieno[2,3-b]pyridine esters with hydrazine hydrate to form carbohydrazide derivatives. Prolonged reaction times (e.g., 3 hours vs. 30 minutes) may lead to cyclized products like diethyl 3-amino-6-methyl-4-styrylthieno[2,3-b]pyridine-2,5-dicarboxylate .
- Catalyst Optimization : Sodium acetate is commonly used to catalyze cyclization; temperature control (reflux in ethanol) and stoichiometric ratios are critical for minimizing by-products .
- Yield Enhancement : Yields >80% are achievable by optimizing reaction time and purification via recrystallization (e.g., using ethanol or dioxane) .
How can researchers validate the structural integrity and purity of this compound, and what analytical techniques are most reliable?
Answer:
- Spectroscopic Methods :
- IR Spectroscopy : Identifies functional groups (e.g., amidic C=O at ~1640–1690 cm⁻¹, NH stretches at 3200–3450 cm⁻¹) .
- NMR : Confirms substituent positions (e.g., pyrrole protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., M⁺ peaks at m/z 388–478 for derivatives) .
- Chromatography : HPLC monitors reaction progress and purity (>95% purity achievable with gradient elution) .
What strategies address contradictions in reported biological activities of thieno[2,3-b]pyridine derivatives?
Answer:
- Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., replacing styryl groups with acetyl or methoxy) alters enzyme inhibition profiles. For example, 4-styryl derivatives show enhanced antimicrobial activity compared to acetylated analogs .
- Data Normalization : Standardize bioassay conditions (e.g., MIC testing against S. aureus or E. coli) to resolve discrepancies in reported IC₅₀ values .
- Computational Validation : Molecular docking (e.g., against Candida albicans 1ZAP protease) predicts binding modes, reconciling divergent experimental results .
How can reaction mechanisms for cyclization and functionalization of this compound be elucidated?
Answer:
- Kinetic Studies : Monitor reaction intermediates via time-resolved HPLC or in-situ IR to identify rate-determining steps (e.g., cyclization via nucleophilic attack of hydrazine on ester groups) .
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track incorporation into the carbohydrazide moiety .
- Theoretical Calculations : DFT studies model transition states, explaining preferential formation of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines over triazines .
What advanced methodologies optimize the synthesis of polyheterocyclic derivatives from this carbohydrazide?
Answer:
- One-Pot Synthesis : Combine hydrazine hydrate and aromatic aldehydes in ethanol to form acylhydrazones (e.g., 11a-c) without isolating intermediates, reducing steps and improving efficiency .
- Microwave-Assisted Reactions : Accelerate cyclization (e.g., forming pyrazolo[3,4-b]pyridines) with reduced reaction times (30 mins vs. 6 hours) and higher yields .
- Regioselective Modifications : Use dimethylformamide-dimethylacetal (DMF-DMA) to selectively functionalize the carbohydrazide group, avoiding side reactions at the pyrrole ring .
How do researchers resolve challenges in isolating and characterizing nonselective reaction products?
Answer:
- Chromatographic Separation : Use preparative TLC or column chromatography (silica gel, ethyl acetate/hexane) to isolate isomers or by-products from reactions with cinnamonitrile derivatives .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous structures, as demonstrated for pyrido[3',2':4,5]thieno[3,2-d]pyrimidines .
- Tandem MS/MS : Differentiates isobaric compounds (e.g., oxadiazoles vs. triazoles) via fragmentation patterns .
What computational tools predict the bioactivity and metabolic stability of this compound?
Answer:
- Molecular Dynamics (MD) Simulations : Assess binding stability to targets like COX-2 or 5-LOX for anti-inflammatory potential .
- ADMET Prediction : Software like SwissADME estimates logP (2.1–3.5), suggesting moderate blood-brain barrier permeability, and alerts for potential hepatotoxicity via CYP3A4 inhibition .
- Density Functional Theory (DFT) : Calculates tautomeric equilibria (e.g., keto-enol forms in thieno[2,3-b]pyridines) to guide synthetic routes toward stable intermediates .
How can researchers design analogs with improved pharmacokinetic properties?
Answer:
- Bioisosteric Replacement : Substitute the pyrrole ring with imidazole to enhance solubility while retaining H-bonding capacity .
- Prodrug Strategies : Esterify the carbohydrazide group (e.g., with pivaloyloxymethyl) to improve oral bioavailability .
- Metabolic Profiling : Use liver microsome assays to identify vulnerable sites (e.g., methyl groups susceptible to oxidation) and block them with halogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
